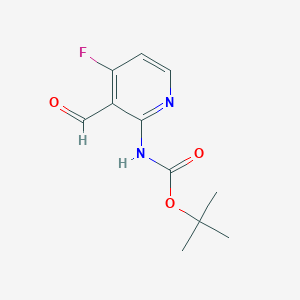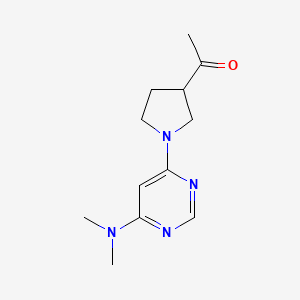
1-((1-(1-(2-(4-chlorophenoxy)acetyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving several different functional groups and rings. The compound includes a pyrrolidin-2-one ring, a 1H-1,2,3-triazol-4-yl group, and a 2-(4-chlorophenoxy)acetyl group attached to an azetidin-3-yl group . The presence of these groups suggests that the compound may have interesting chemical and biological properties.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Compounds with azetidinone and triazolylmethylpyrrolidin-2-one moieties have been synthesized and evaluated for their potential as central nervous system (CNS) active agents, showing significant antidepressant and nootropic activities. This indicates a promising avenue for the development of therapeutic agents targeting CNS disorders (Asha B. Thomas et al., 2016).
- Research on derivatives of pyrrolidinylpyrimidin and oxazolylacetohydrazide revealed pronounced plant growth stimulating effects, suggesting potential agricultural applications for related chemical compounds (V. A. Pivazyan et al., 2019).
Antimicrobial and Anticancer Properties
- Novel pyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, structurally akin to the query compound, exhibited antimicrobial and antioxidant activity, emphasizing their utility in developing new pharmaceuticals (E. M. Flefel et al., 2018).
- Studies on nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, have shown antibacterial activity against various bacterial strains, highlighting their potential in addressing bacterial infections (K. Mistry & K. R. Desai, 2006).
Chemical Synthesis and Characterization
- The synthesis of novel optically active 1,3-aminoalcohols from D-glucal to obtain catalysts for asymmetric synthesis showcases the versatility of compounds with azetidinone structures in synthetic chemistry (I. Iovel' et al., 2000).
Propriétés
IUPAC Name |
1-[[1-[1-[2-(4-chlorophenoxy)acetyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O3/c19-13-3-5-16(6-4-13)27-12-18(26)23-10-15(11-23)24-9-14(20-21-24)8-22-7-1-2-17(22)25/h3-6,9,15H,1-2,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJAPGBFENADAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(6-methylbenzo[d]thiazol-2-yl)-N-(1-phenylethyl)azetidine-3-carboxamide](/img/structure/B2641690.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(2-methoxybenzyl)ethanediamide](/img/structure/B2641691.png)

![2-(3,4-Dichlorophenyl)-1-[(4-methoxybenzyl)sulfonyl]-2-propanol](/img/structure/B2641694.png)
![N-(4-ethylphenyl)-2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2641695.png)

![Ethyl benzo[c][1,2,5]oxadiazole-4-carboxylate](/img/structure/B2641697.png)
![3-[4-(Hydroxymethyl)pyrimidin-2-yl]-1lambda6-thiolane-1,1-dione](/img/structure/B2641699.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2641702.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2641703.png)



![3-(4-Chlorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2641713.png)
